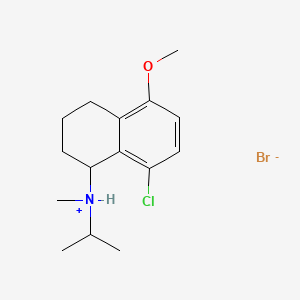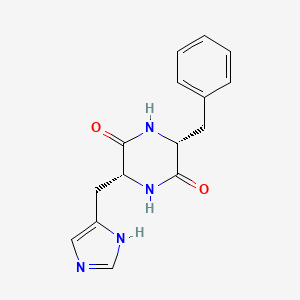![molecular formula C24H36O3 B13776853 [4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Methoxymethylphenyl trans-4-(trans-propylcyclohexyl)cyclohexanecarboxylate involves several steps. The synthetic routes typically include the reaction of 4-methoxymethylphenol with trans-4-(trans-propylcyclohexyl)cyclohexanecarboxylic acid under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
4-Methoxymethylphenyl trans-4-(trans-propylcyclohexyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
4-Methoxymethylphenyl trans-4-(trans-propylcyclohexyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Mecanismo De Acción
The mechanism of action of 4-Methoxymethylphenyl trans-4-(trans-propylcyclohexyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
4-Methoxymethylphenyl trans-4-(trans-propylcyclohexyl)cyclohexanecarboxylate can be compared with other similar compounds, such as:
- 4-Methoxymethylphenyl trans-4-(trans-butylcyclohexyl)cyclohexanecarboxylate
- 4-Methoxymethylphenyl trans-4-(trans-ethylcyclohexyl)cyclohexanecarboxylate
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the cyclohexyl ring.
Propiedades
Fórmula molecular |
C24H36O3 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
[4-(methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C24H36O3/c1-3-15-24(16-5-4-6-17-24)21-11-9-20(10-12-21)23(25)27-22-13-7-19(8-14-22)18-26-2/h7-8,13-14,20-21H,3-6,9-12,15-18H2,1-2H3 |
Clave InChI |
AIYPTDDVQHVTSD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCCCC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


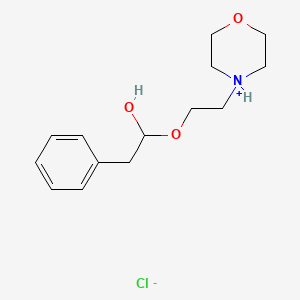


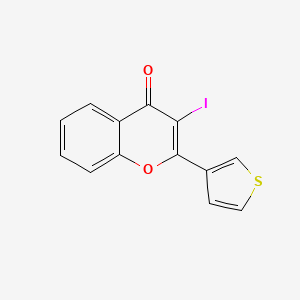
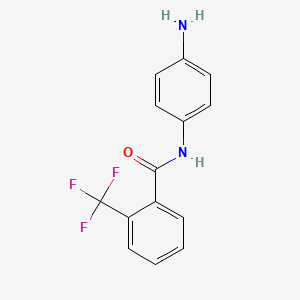
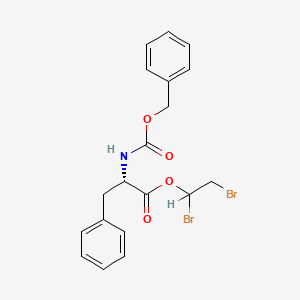
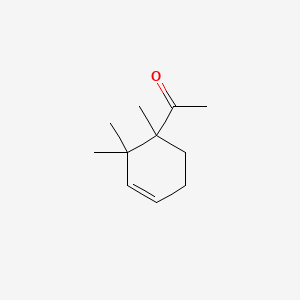


![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
